![molecular formula C9H13F3N2O B2948116 1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole CAS No. 1856019-45-8](/img/structure/B2948116.png)
1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole, also known as SR141716A or Rimonabant, is a synthetic cannabinoid receptor antagonist. It was initially developed as an anti-obesity drug due to its ability to reduce food intake and body weight in animal models. However, it was later found to have potential therapeutic applications in several other areas, including addiction, pain management, and neurodegenerative diseases.
作用机制
1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole acts as a selective antagonist of the cannabinoid receptor type 1 (CB1). CB1 receptors are primarily located in the brain and are involved in the regulation of appetite, pain, mood, and memory. By blocking CB1 receptors, 1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole reduces the activity of the endocannabinoid system, which is known to play a role in the regulation of food intake, reward, and addiction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole are largely dependent on its target receptor, CB1. By blocking CB1 receptors, 1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole reduces the activity of the endocannabinoid system, which can lead to reduced appetite, decreased reward-seeking behavior, and decreased pain sensitivity. However, prolonged use of 1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole can also lead to changes in the expression and function of CB1 receptors, which may have unintended consequences on other physiological processes.
实验室实验的优点和局限性
1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is a useful tool for studying the role of the endocannabinoid system in various physiological processes. Its ability to selectively block CB1 receptors allows researchers to investigate the specific effects of this receptor on behavior, metabolism, and other physiological processes. However, the use of 1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole in lab experiments is limited by its potential off-target effects and the potential for changes in CB1 receptor expression and function with prolonged use.
未来方向
There are several potential future directions for research on 1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole. One area of interest is the development of more selective CB1 receptor antagonists that do not have off-target effects. Another potential direction is the investigation of 1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole as a treatment for other conditions, such as anxiety and depression, which are also thought to involve the endocannabinoid system. Finally, there is ongoing research into the potential long-term effects of 1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole on CB1 receptor expression and function, which may have implications for its use as a therapeutic agent.
合成方法
The synthesis of 1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole involves several steps, starting with the reaction of 2,2,2-trifluoroethylamine with 1,3-dimethyl-2-nitrobenzene to form 1-(2,2,2-trifluoroethoxy)-3-methyl-2-nitrobenzene. This intermediate is then reduced to 1-(2,2,2-trifluoroethoxy)-3-methyl-2-aminobenzene, which is further reacted with isopropyl hydrazine to produce 1-isopropyl-3-methyl-2-(2,2,2-trifluoroethoxy)pyrazole. Finally, the pyrazole ring is methylated to yield 1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole.
科学研究应用
1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to have anti-obesity effects by reducing food intake and body weight in animal models. In addition, it has been investigated as a potential treatment for addiction, particularly for nicotine and alcohol dependence. 1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole has also been studied for its analgesic effects in animal models of pain and as a potential neuroprotective agent in neurodegenerative diseases such as Parkinson's and Alzheimer's.
属性
IUPAC Name |
1-propan-2-yl-3-(2,2,2-trifluoroethoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N2O/c1-7(2)14-4-3-8(13-14)5-15-6-9(10,11)12/h3-4,7H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXYCZSWIBTDKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)COCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

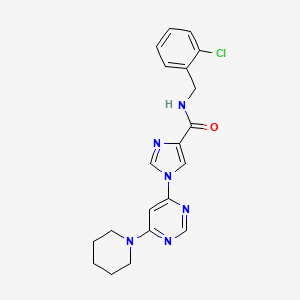
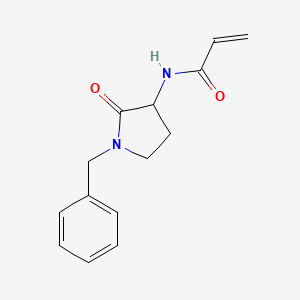
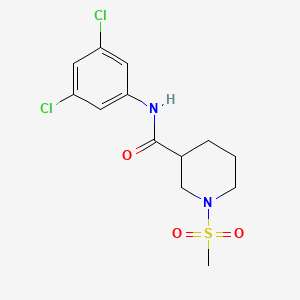
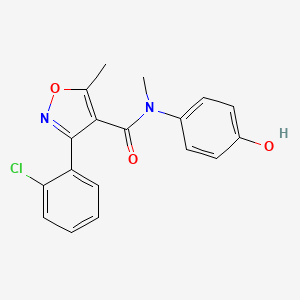
![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2948041.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2948043.png)
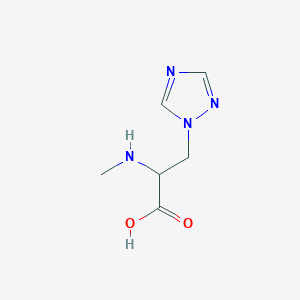
![N-(5-chloro-2-methoxyphenyl)-2-(1,3-dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2948047.png)
![Methyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate](/img/structure/B2948048.png)
![N-methyl-2-(naphthalene-1-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2948050.png)
![5-((4-isopropylphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2948052.png)
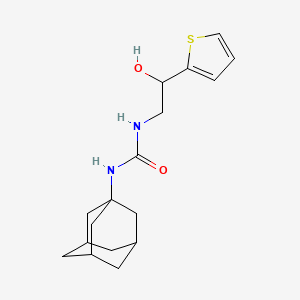
![3-[3-(Trifluoromethyl)phenyl]-1,2-thiazole-4-sulfonyl chloride](/img/structure/B2948055.png)
![2-[(Oxan-4-yl)methoxy]pyridine](/img/structure/B2948056.png)